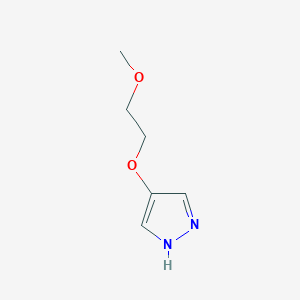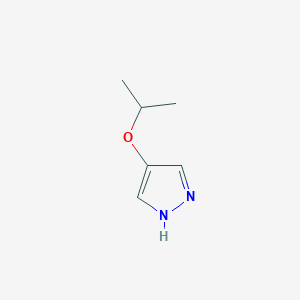
(2S,3R)-3-methyl-2-(piperidine-1-carbonylamino)pentanoic acid
Descripción general
Descripción
(2S,3R)-3-methyl-2-(piperidine-1-carbonylamino)pentanoic acid, also known as MPAC, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(2S,3R)-3-methyl-2-(piperidine-1-carbonylamino)pentanoic acid has been studied for its potential applications in various fields, including drug discovery, peptide synthesis, and protein engineering. It has been used as a building block for the synthesis of various peptides, such as the antifungal peptide dermaseptin S4 and the opioid peptide enkephalin. This compound has also been used in the development of protein-based drugs, such as the anticoagulant protein C.
Mecanismo De Acción
(2S,3R)-3-methyl-2-(piperidine-1-carbonylamino)pentanoic acid is a derivative of the natural amino acid valine and can interact with various enzymes and proteins in the body. It has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and the immune system. This compound has also been shown to bind to the protein bovine serum albumin (BSA), which plays a role in the transport of various molecules in the blood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of DPP-IV activity, the modulation of glucose metabolism, and the binding to BSA. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases, such as diabetes and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,3R)-3-methyl-2-(piperidine-1-carbonylamino)pentanoic acid has several advantages for use in lab experiments, including its high purity and solubility in water and organic solvents. However, its relatively high cost and limited availability may be a limitation for some researchers.
Direcciones Futuras
There are several future directions for the study of (2S,3R)-3-methyl-2-(piperidine-1-carbonylamino)pentanoic acid, including the development of novel peptides and protein-based drugs, the investigation of its potential therapeutic applications in various diseases, and the exploration of its interactions with other enzymes and proteins in the body. Additionally, the development of more efficient and cost-effective synthesis methods for this compound may enable broader use in scientific research.
In conclusion, this compound is a synthetic compound that has shown potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this field may lead to the development of novel therapeutic agents and the advancement of scientific knowledge.
Propiedades
IUPAC Name |
(2S,3R)-3-methyl-2-(piperidine-1-carbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-9(2)10(11(15)16)13-12(17)14-7-5-4-6-8-14/h9-10H,3-8H2,1-2H3,(H,13,17)(H,15,16)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKZVMLAOSAPKN-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)N1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)N1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone](/img/structure/B3104556.png)







![2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine](/img/structure/B3104601.png)


